molecular formula C24H24N2O7S2 B2464348 methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate CAS No. 476366-22-0

methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate

Cat. No.: B2464348
CAS No.: 476366-22-0
M. Wt: 516.58
InChI Key: ANPLNUKPBPBOJV-UHFFFAOYSA-N
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Description

Methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiophene ring, and a benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis, involving the cyclization of a 1,4-diketone with sulfur.

    Coupling Reactions: The benzodioxole and thiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Amidation: The final step involves the amidation of the coupled product with 4-(dimethylsulfamoyl)benzoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzamido group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or other substituted benzodioxoles.

Scientific Research Applications

Methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The benzodioxole and thiophene moieties can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the rest of the structure.

    (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Contains a similar benzodioxole ring but has a different overall structure.

Uniqueness

Methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzodioxole, thiophene, and benzamido groups in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O7S2/c1-14-20(12-15-5-10-18-19(11-15)33-13-32-18)34-23(21(14)24(28)31-4)25-22(27)16-6-8-17(9-7-16)35(29,30)26(2)3/h5-11H,12-13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPLNUKPBPBOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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